molecular formula C11H15NO3 B8482152 2-Hydroxyethyl 4-(dimethylamino)benzoate

2-Hydroxyethyl 4-(dimethylamino)benzoate

Cat. No.: B8482152
M. Wt: 209.24 g/mol
InChI Key: NAEJEHRMNNEDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-hydroxyethyl ester group, and the para position of the benzene ring is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(Dimethylamino)benzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-(dimethylamino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-(dimethylamino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 4-(dimethylamino)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The hydroxyethyl ester group enhances its solubility in water and other polar solvents, making it suitable for various applications in aqueous environments .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-hydroxyethyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C11H15NO3/c1-12(2)10-5-3-9(4-6-10)11(14)15-8-7-13/h3-6,13H,7-8H2,1-2H3

InChI Key

NAEJEHRMNNEDJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.5 g (0.106 mol) of 4-dimethylamino benzoic acid was dissolved in 80 mL of dimethyl acetamide and added drop wise over 30 minutes to a suspension of 5.32 g (0.133 mol) of sodium hydride (60% in mineral oil) in 50 mL dimethyl acetamide. It became difficult to stir the suspension and an additional 30 mL of dimethyl acetamide was added. 7.2 mL (8.64 g, 0.107 mol) of 2-chloro-ethanol was added and the reaction mixture was heated to 105° C. The reaction was allowed to continue 16 hours at 105° C. The mixture was allowed to cool down to room temperature and the formed sodium chloride was removed by filtration. The solvent was removed under reduced pressure and the residue was crystallized from 400 mL of methanol/water 1/7. The crude 2-hydroxyethyl-(4-dimethylamino benzoate) was isolated by filtration and recrystallized from 200 mL of methanol/water 1/3. 15 g of 2-hydroxyethyl-(4-dimethylamino benzoate) was isolated (m.p. 88-90°).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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